molecular formula C24H27F3N2O4 B11509238 Ethyl 1-(3-oxo-3-{[4-(trifluoromethoxy)phenyl]amino}propyl)-4-phenylpiperidine-4-carboxylate

Ethyl 1-(3-oxo-3-{[4-(trifluoromethoxy)phenyl]amino}propyl)-4-phenylpiperidine-4-carboxylate

Cat. No.: B11509238
M. Wt: 464.5 g/mol
InChI Key: QBPUQGAMYQQEQM-UHFFFAOYSA-N
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Description

ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl and Trifluoromethoxy Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.

    Esterification: The final step involves the esterification of the carboxylate group using ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents due to its unique structure and functional groups.

    Materials Science: It can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-PHENYL-1-(2-{[4-METHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE
  • ETHYL 4-PHENYL-1-(2-{[4-FLUORO)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE

Uniqueness

ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions and stability.

Properties

Molecular Formula

C24H27F3N2O4

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 1-[3-oxo-3-[4-(trifluoromethoxy)anilino]propyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C24H27F3N2O4/c1-2-32-22(31)23(18-6-4-3-5-7-18)13-16-29(17-14-23)15-12-21(30)28-19-8-10-20(11-9-19)33-24(25,26)27/h3-11H,2,12-17H2,1H3,(H,28,30)

InChI Key

QBPUQGAMYQQEQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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